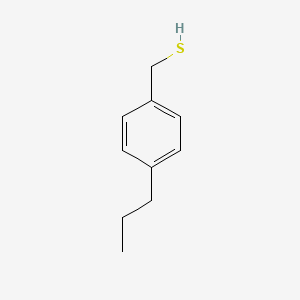

(4-Propylphenyl)methanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Propylphenyl)methanethiol” is an organosulfur compound with the molecular formula C10H14S . It has a molecular weight of 166.28 .

Molecular Structure Analysis

The molecule is likely to be tetrahedral at the carbon atom, similar to methanol . It is a weak acid, with a pKa of 10.4 . The thiolate anion resulting from deprotonation is a strong nucleophile .Chemical Reactions Analysis

Thiols, including methanethiol, can react with heavy metals forming insoluble compounds . This reaction is responsible for the biological toxicity of heavy metal salts .Physical And Chemical Properties Analysis

“(4-Propylphenyl)methanethiol” has a predicted boiling point of 253.4±9.0 °C and a predicted density of 0.983±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Structural Studies and Acidic Properties

The study of structural properties and the acidic characteristics of molecules closely related to (4-Propylphenyl)methanethiol has been conducted, exemplified by the research on 4-nitrophenyl[bis(benzylthio)]methane. Through X-ray diffraction combined with NMR and spectrophotometric methods, the molecule's conformation and its acidic properties were investigated, emphasizing the influence of steric hindrances on accessibility to acidic H-atoms and comparing its characteristics with analogous compounds (Binkowska et al., 2009).

RNA Labeling and Purification

In the field of molecular biology, derivatives of (4-Propylphenyl)methanethiol have been applied in RNA labeling and purification techniques. A chemical method using methanethiosulfonate reagents demonstrated efficiency in forming disulfide bonds with 4-thiouridine-containing RNA, offering an improved method for studying RNA populations without perturbing global levels or processing machinery (Duffy et al., 2015).

Gas Sensing Applications

Research on gas sensing technologies has utilized materials with structural similarities to (4-Propylphenyl)methanethiol. Studies on hierarchical ultrathin NiO nanoflakes have shown promising applications in detecting methane gas, highlighting the importance of such materials in developing sensors with high sensitivity, low operating temperatures, and excellent selectivity for methane detection (Zhou et al., 2018).

Electroreduction of CO2 to CH4

The conversion of CO2 to methane (CH4) through electroreduction has been explored using materials and methodologies that could potentially incorporate (4-Propylphenyl)methanethiol analogs. Studies involving ultrathin MoTe2 layers in an ionic liquid electrolyte system have shown efficient methane production, indicating the potential for these materials in sustainable fuel production and CO2 recycling (Liu et al., 2018).

Self-assembly in Organic Electronics

In the development of organic electronics, the self-assembly of thiolated oligoarylenes, including structures related to (4-Propylphenyl)methanethiol, onto metal surfaces has been studied. This research provides insights into the molecular organization of thiolated compounds on gold, affecting the electrical properties of organic field-effect transistors (OFETs), demonstrating the potential of these materials in electronic devices (Casalini et al., 2013).

Mecanismo De Acción

Target of Action

Methanethiol, a related compound, has been found to interact with the enzyme selenium-binding protein 1 (selenbp1), which acts as a methanethiol oxidase . This enzyme is often downregulated in tumor tissues and has been linked to poor clinical outcomes .

Mode of Action

Methanethiol, a related compound, is known to be rapidly degraded through the methanethiol oxidase (mto) activity of selenbp1 . This interaction results in the degradation of methanethiol, reducing its levels in the body .

Biochemical Pathways

Methanethiol, a related compound, is involved in sulfur metabolism . Dysregulation of sulfur metabolism can result in elevated levels of volatile sulfur compounds (VSCs) in body fluids, breath, and excretions of cancer patients . Methanethiol is the predominant cancer-associated VSC .

Pharmacokinetics

It is known that the compound has a predicted boiling point of 2534±90 °C and a predicted density of 0983±006 g/cm3 . Its pKa is predicted to be 9.81±0.10 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Methanethiol, a related compound, has been proposed as a promising biomarker for non-invasive cancer diagnosis . It contributes to the scent of cancer as part of the cancer-associated signature combination of volatile organic compounds (VOCs) .

Action Environment

Methanethiol, a related compound, is produced by gut bacteria, with methanethiol-producing strains such as fusobacterium nucleatum highly abundant in the gut microbiome of colorectal carcinoma (crc) patients . This suggests that the gut microbiome could influence the action, efficacy, and stability of methanethiol, and potentially (4-Propylphenyl)methanethiol.

Propiedades

IUPAC Name |

(4-propylphenyl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7,11H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUNXHYAFCUHHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2754861.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2754865.png)

![3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2754866.png)

![3-[(5-Fluoropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2754867.png)

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2754868.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2754878.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2754880.png)

![2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2754883.png)